2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21BrN4O and its molecular weight is 401.308. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonding Patterns
A study by Balderson et al. (2007) on compounds with similar structural motifs highlighted the significance of hydrogen-bonding patterns in influencing the crystalline structures of enaminones. The study emphasized how intra- and intermolecular hydrogen bonding, alongside weak interactions like C-H...Br, play critical roles in stabilizing the crystal structures of these compounds (Balderson et al., 2007).
Synthesis and Characterization
Bhat et al. (2018) demonstrated the synthesis of novel dihydropyrimidinone derivatives containing the piperazine/morpholine moiety through a simple and efficient method. Their work underscores the compound's role in facilitating the synthesis of potentially bioactive molecules (Bhat et al., 2018).
Antitumor Activity
Research by Yurttaş et al. (2014) on 1,2,4-triazine derivatives that bear a piperazine amide moiety, including compounds structurally related to the query compound, has shown promising antiproliferative agents against breast cancer cells, highlighting the compound's potential in cancer research (Yurttaş et al., 2014).
Antipsychotic Activity
A study by Bhosale et al. (2014) explored the antipsychotic potential of derivatives similar to the queried compound. Their research indicated that certain derivatives exhibit considerable anti-dopaminergic and anti-serotonergic activity, which could be beneficial in developing new antipsychotic medications (Bhosale et al., 2014).
Antibacterial and Antifungal Activities
Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antimicrobial efficacy. The findings suggest that such compounds, owing to their broad-spectrum antimicrobial activities, could serve as templates for developing new antimicrobial agents (Gan et al., 2010).
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYKMMJWBRGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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